dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with an amine derivative to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the cyclopenta[b]thiophene core. The final step involves esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas like anti-inflammatory or anticancer therapies.
Mechanism of Action
The mechanism by which dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Uniqueness
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to the presence of the tert-butylbenzoyl group, which imparts specific steric and electronic properties.
Properties
Molecular Formula |
C22H25NO5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-22(2,3)13-8-6-12(7-9-13)18(24)23-19-17(21(26)28-5)16-14(20(25)27-4)10-11-15(16)29-19/h6-9,14H,10-11H2,1-5H3,(H,23,24) |
InChI Key |
YIDMVVWZYUWTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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